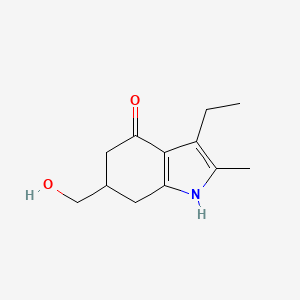
4H-Indol-4-one, 3-ethyl-1,5,6,7-tetrahydro-6-(hydroxymethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one is an organic compound with a complex structure that includes an indole core
Preparation Methods
The synthesis of 3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and can be paired with a Matteson–CH2– homologation to achieve the desired transformation . The reaction conditions typically involve the use of a photoredox catalyst and specific reagents such as thiophenol and an Ir-catalyst .
Chemical Reactions Analysis
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the protodeboronation reaction can yield products such as methoxy-protected Δ8-THC and cholesterol derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a potential candidate for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photoredox catalysis, where a photoexcited catalyst oxidizes the boron ate complex to generate an alkyl radical. This radical then abstracts a hydrogen atom from thiophenol to form the final product . This mechanism highlights the compound’s ability to participate in radical reactions and its potential for use in various synthetic applications.
Comparison with Similar Compounds
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one can be compared to other similar compounds such as pinacol boronic esters and other indole derivatives. Its uniqueness lies in its specific structure, which includes an ethyl group, a hydroxymethyl group, and a methyl group attached to the indole core. This structure allows for unique reactivity and interactions compared to other similar compounds .
Similar Compounds
- Pinacol boronic esters
- Methoxy-protected Δ8-THC
- Cholesterol derivatives
- Other indole derivatives
Properties
CAS No. |
190064-87-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-ethyl-6-(hydroxymethyl)-2-methyl-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C12H17NO2/c1-3-9-7(2)13-10-4-8(6-14)5-11(15)12(9)10/h8,13-14H,3-6H2,1-2H3 |
InChI Key |
SCOXBRQBVREPFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)CC(C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


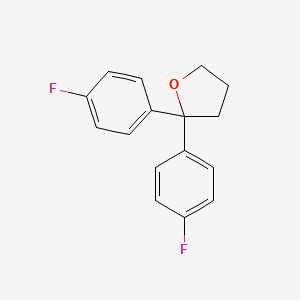
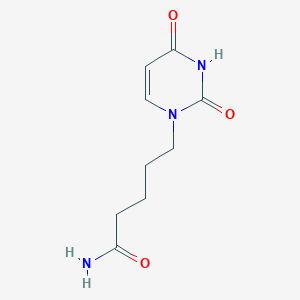

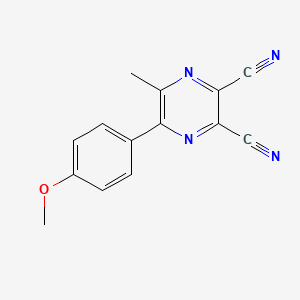

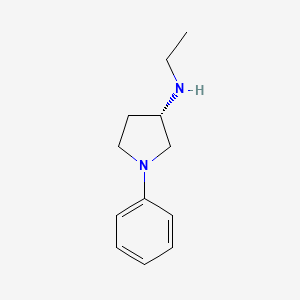
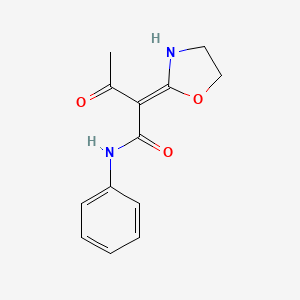

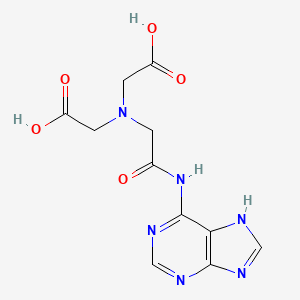
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
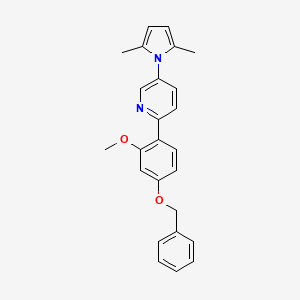
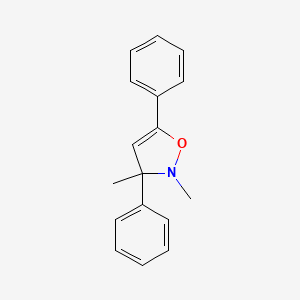
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)

